Hexachlorocyclohexane

Descripción

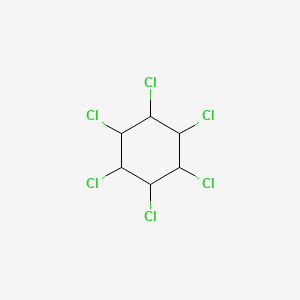

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Profiling of Hexachlorocyclohexane (HCH) Isomers: A Technical Guide for Stability, Fate, and Analysis

[1]

Executive Summary

Hexachlorocyclohexane (HCH) presents a unique challenge in environmental chemistry and toxicology due to the distinct physicochemical behaviors of its stereoisomers. While

This guide analyzes the structural causality behind the persistence of HCH isomers, provides validated physicochemical data, and outlines a self-validating analytical workflow for their quantification in complex matrices.

Part 1: Stereochemical Drivers of Stability

To understand the environmental fate of HCH, one must first understand its stereochemistry. The stability of HCH isomers is not governed by atomic composition (which is identical: C₆H₆Cl₆) but by the spatial arrangement of chlorine atoms in the cyclohexane chair conformation.

The Thermodynamic Hierarchy

The primary driver of instability in HCH isomers is 1,3-diaxial interaction . Chlorine atoms occupying axial positions create significant steric strain and dipole repulsion.

- -HCH (The "Dead-End" Isomer): In its chair conformation, every chlorine atom occupies an equatorial position.[1] This maximizes the distance between electronegative atoms, resulting in the lowest ground-state energy, highest crystal lattice stability, and extreme resistance to degradation.[1]

-

-HCH (Lindane): Possesses a specific configuration (aaaeee) that allows for interaction with the GABA-gated chloride channel, conferring neurotoxicity to insects.[1] However, these axial chlorines make it thermodynamically less stable and more volatile than the

-

-HCH: Exists as a racemate of two enantiomers.[1] It contains axial chlorines that increase its vapor pressure relative to

Visualization: Structure-to-Fate Causality

The following diagram illustrates how stereochemical conformation dictates physical properties and subsequent environmental fate.[1]

Figure 1: Causal pathway linking HCH stereochemistry to environmental fate.[1] Note the direct correlation between

Part 2: Comparative Physicochemical Metrics

The following data aggregates validated experimental values. Note the distinct deviation of

| Property | Significance | ||||

| Structure | Racemic (chiral) | Symmetric | Asymmetric | Asymmetric | Determines biological interaction.[1] |

| Cl Positions | aaeeee | eeeeee | aaaeee | aeeeee | "a" = axial (strain), "e" = equatorial (stable). |

| Melting Point (°C) | 159 – 160 | 314 – 315 | 112.5 | 141 – 142 | |

| Vapor Pressure (Pa) | 0.25 | 0.053 | 0.003 – 0.005 | 0.002 | |

| Water Solubility (mg/L) | ~2.0 | 0.2 – 1.5 | 7.3 – 10 | 31.4 | |

| Log | 3.8 | 3.9 | 3.7 | 4.1 | All isomers are lipophilic and bioaccumulate. |

| Henry's Law Const. | 0.74 | 0.037 | 0.149 | ~0.03 | High |

Data synthesized from ATSDR Toxicological Profiles and Stockholm Convention Risk Profiles.

Part 3: Analytical Methodologies (Self-Validating Protocol)

For researchers quantifying HCH isomers in biological or environmental matrices, a robust extraction and cleanup protocol is required to prevent matrix interference.[1] The following workflow utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by GC-MS/MS for definitive confirmation.

Sample Preparation & Extraction

-

Principle: Use of acetonitrile to extract non-polar HCH isomers while precipitating proteins and separating water.

-

Protocol:

-

Homogenize 10g of sample (tissue/soil).

-

Add 10 mL Acetonitrile (ACN) + Internal Standard (e.g.,

C-Lindane).[1] -

Add partition salts (4g MgSO₄, 1g NaCl) to induce phase separation.

-

Vortex for 1 min and centrifuge at 3000 RCF for 5 min.

-

Dispersive Solid Phase Extraction (d-SPE) Cleanup[1]

-

Causality: HCH is lipophilic; co-extracted lipids must be removed to protect the GC liner and column.

-

Protocol:

Instrumental Analysis (GC-MS/MS)[1][2][3]

-

Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1.2 mL/min (constant flow).

-

Ionization: Electron Impact (EI) at 70eV.

-

Acquisition: Multiple Reaction Monitoring (MRM) mode. This is critical for distinguishing isomers with identical molecular weights.

-

Target Ions: m/z 181, 219, 109 (Monitor specific transitions for each isomer to ensure specificity).

-

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for HCH isomer speciation. The d-SPE step is critical for removing lipid interferences in biological samples.[1]

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005).[2] Toxicological Profile for Hexachlorocyclohexanes. U.S. Department of Health and Human Services. [Link]

-

Stockholm Convention on Persistent Organic Pollutants. (2007). Risk Profile: Beta hexachlorocyclohexane.[3][4] United Nations Environment Programme (UNEP). [Link]

-

Willett, K. L., Ulrich, E. M., & Hites, R. A. (1998).[1] Differential toxicity and environmental fates of hexachlorocyclohexane isomers. Environmental Science & Technology.[2] [Link]

-

Xiao, H., Li, N., & Wania, F. (2004).[1] Compilation, evaluation, and selection of physical-chemical property data for alpha-, beta-, and gamma-hexachlorocyclohexane. Journal of Chemical & Engineering Data. [Link]

toxicological profile of alpha-hexachlorocyclohexane

Toxicological Profile of Alpha-Hexachlorocyclohexane ( -HCH): A Stereochemical and Mechanistic Deep Dive

Executive Summary

Alpha-hexachlorocyclohexane (

For drug development professionals,

Physicochemical Identity & Stereochemistry

1| Property | Value / Description | Relevance to Toxicology |

| CAS Number | 319-84-6 | Identification |

| Molecular Formula | C | Lipophilicity baseline |

| Structure | 1,2,3,4,5,6-hexachlorocyclohexane | Axial/Equatorial chlorine positioning determines stability |

| Chirality | Chiral (Racemic mixture in synthesis) | Enantiomers are metabolized at different rates (Enantiomeric Fraction shifts in biota) |

| Log K | ~3.8 | High bioaccumulation potential in adipose tissue |

| Vapor Pressure | High volatility; facilitates long-range atmospheric transport |

Stereochemical Configuration

The

Toxicokinetics: Absorption, Distribution, Metabolism, Excretion (ADME)

The ADME profile of

Metabolic Pathway & Bioactivation

Metabolism occurs primarily in the liver via Cytochrome P450 enzymes.[1] The pathway involves sequential dechlorination and oxidation, ultimately producing chlorophenols which are conjugated and excreted.[1]

Key Metabolic Steps:

-

Dehydrochlorination: Conversion to pentachlorocyclohexene (PCCH).[1]

-

Hydroxylation/Oxidation: Transformation into trichlorophenols (TCP), specifically 2,4,6-TCP.[1]

-

Epoxide Formation: Generation of reactive intermediates (e.g., 1,2,4-trichlorocyclohexane-4,5-epoxide) potentially binding to macromolecules.[1]

Figure 1: Hepatic metabolic pathway of

Mechanisms of Action (MOA)

Neurological Toxicity: The GABA Paradox

Unlike

-

Mechanism: It binds to the picrotoxin/t-butylbicyclophosphorothionate (TBPS) site within the GABA

chloride channel pore.[1] -

Effect: Research indicates

-HCH can potentiate GABA-induced currents in receptors containing specific subunit combinations (e.g.,

Hepatocarcinogenicity: Non-Genotoxic Promotion

non-genotoxic carcinogenesis11-

Nuclear Receptor Activation: It acts as a CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor) activator.[1]

-

Mitogenesis: Induction of CYP450 enzymes (CYP2B, CYP3A) leads to hepatocellular hypertrophy and hyperplasia.[1]

-

Oxidative Stress: Metabolic processing generates Reactive Oxygen Species (ROS), suppressing apoptosis and allowing clonal expansion of initiated cells.[1]

Figure 2: Dual Mechanism of Action.[1] The left branch illustrates the non-genotoxic carcinogenic mode of action (MOA) in the liver; the right branch shows neurological modulation.[1]

Experimental Protocols for Assessment

For researchers using

Protocol A: Enantioselective Analysis via Chiral GC-MS

Purpose: To determine the Enantiomeric Fraction (EF) in biological samples, distinguishing between fresh exposure (racemic) and metabolized residues.[1]

Reagents & Equipment:

-

Extraction Solvent: Hexane:Acetone (1:1 v/v).[1]

-

Cleanup: Florisil solid phase extraction (SPE) cartridges.

-

Instrument: GC-MS (e.g., Agilent 5977) with Negative Chemical Ionization (NCI) for high sensitivity.[1]

-

Column: Chiral capillary column (e.g.,

-DEX 120 or equivalent cyclodextrin-based phase).[1]

Step-by-Step Workflow:

-

Homogenization: Homogenize 1g tissue sample with anhydrous sodium sulfate to remove moisture.[1]

-

Extraction: Soxhlet extract with Hexane:Acetone (1:1) for 16 hours OR accelerated solvent extraction (ASE).

-

Lipid Removal: Evaporate solvent; reconstitute in hexane.[1] Pass through a Florisil column deactivated with 1.25% water.[1] Elute with 6% diethyl ether in hexane.[1]

-

Sulfur Removal: Add activated copper turnings to the eluate (essential for sediment/biologicals) to prevent sulfur interference.[1]

-

GC Analysis:

-

Injector: Splitless, 250°C.

-

Temperature Program: 60°C (1 min)

15°C/min -

Detection: SIM mode monitoring ions m/z 217, 219, 255 (characteristic HCH fragments).

-

-

Calculation:

.[1]

Protocol B: In Vitro Hepatocyte Mitogenesis Assay

Purpose: To assess tumor promotion potential via CAR activation.[1]

-

Cell System: Primary Rat Hepatocytes (sandwich culture).

-

Dosing: Treat cells with

-HCH (0.1 - 100 -

Incubation: 48 to 72 hours.

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) 2 hours prior to harvest.[1]

-

Readout: Fix cells and perform anti-BrdU immunofluorescence.[1] Calculate the Nuclear Labeling Index (LI).

-

Validation: Verify CYP2B1/2 mRNA induction via RT-qPCR to confirm CAR activation mechanism.

Regulatory & Risk Context

Understanding the regulatory landscape is vital for drug development, particularly when assessing background exposure in clinical trial populations.[1]

-

EPA Classification: Probable Human Carcinogen (Group B2).[1] Based on hepatocellular carcinomas in mice.[1][3][4]

-

IARC Classification: Group 2B (Possibly carcinogenic to humans).[1]

-

Reference Doses (RfD):

-

Stockholm Convention: Listed in Annex A (Elimination).[1]

Implications for Drug Development[1]

-

Background Interference: In global clinical trials, participants from regions with historical HCH use (e.g., Asia, parts of Africa) may have elevated adipose loads of

-HCH, potentially inducing baseline CYP enzymes and altering the pharmacokinetics of trial drugs.[1] -

Model Utility:

-HCH is an excellent tool for validating in silico models of BBB permeability for chiral organochlorines.[1]

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005).[1][3] Toxicological Profile for Hexachlorocyclohexanes. U.S. Department of Health and Human Services.[1] [Link]

-

U.S. Environmental Protection Agency (EPA). (2015).[1] Carcinogenicity and Mode of Action Evaluation for Alpha-Hexachlorocyclohexane.[1][3][4] National Center for Environmental Assessment.[1] [Link][1]

-

Nagata, K., et al. (1996).[1] Differential effects of hexachlorocyclohexane isomers on the GABA receptor subunits expressed in human embryonic kidney cell line.[1][5] Journal of Pharmacology and Experimental Therapeutics.[1] [Link]

-

Willett, K. L., et al. (1998).[1] Differential toxicity and environmental fates of hexachlorocyclohexane isomers.[1] Environmental Science & Technology.[1] [Link]

-

Suar, M., et al. (2004).[1][3] Enantioselective degradation of alpha-hexachlorocyclohexane by the sphingomonad strain B90A.[1] Applied and Environmental Microbiology.[1][3] [Link]

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Alpha-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carcinogenicity and mode of action evaluation for alpha-hexachlorocyclohexane: Implications for human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of hexachlorocyclohexane isomers on the GABA receptor subunits expressed in human embryonic kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neurotoxic Cascade of Gamma-HCH (Lindane): A Technical Guide for Researchers

Abstract

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, is a persistent organochlorine pesticide whose neurotoxic properties have been a subject of intense scientific scrutiny. Despite its restricted use, its environmental persistence and potential for human exposure necessitate a comprehensive understanding of its mechanisms of action. This in-depth technical guide provides a detailed exploration of the core neurotoxic mechanisms of lindane, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality of lindane's effects, from its primary molecular interactions to the ensuing cellular and systemic neuropathologies. Herein, we synthesize field-proven insights with established scientific literature, offering not only a mechanistic overview but also detailed, actionable experimental protocols to empower further research in this critical area of neurotoxicology.

Introduction: The Enduring Threat of a Legacy Pesticide

First introduced in the 1940s, lindane saw widespread use as a broad-spectrum insecticide in agriculture and as a pharmaceutical agent for treating ectoparasites like lice and scabies.[1] Its lipophilic nature facilitates its accumulation in fatty tissues and its persistence in the environment, leading to bioaccumulation and biomagnification through the food chain.[1] The primary toxicological concern with lindane is its potent neurotoxicity, manifesting in a range of symptoms from tremors, and convulsions to long-term neurological damage.[2] This guide will dissect the multifaceted neurotoxic mechanisms of lindane, providing a foundational understanding for the development of potential therapeutic interventions and more accurate risk assessments.

The Primary Insult: Antagonism of GABAergic Inhibition

The cornerstone of lindane's neurotoxicity lies in its potent, non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor-chloride channel complex.[3][4] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its binding to the GABAA receptor opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Lindane disrupts this critical inhibitory process by binding to a site within the chloride channel pore, specifically at or near the picrotoxin binding site.[5] This action physically blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a failure of synaptic inhibition, leading to a state of neuronal hyperexcitability that underlies the characteristic seizures and convulsions associated with acute lindane poisoning.[2]

Caption: Lindane's primary mechanism: blocking the GABAa receptor's chloride channel.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABAA Receptor Currents

This protocol allows for the direct measurement of GABA-evoked currents in cultured neurons and the assessment of their modulation by lindane.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) plated on coverslips.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.02 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

-

GABA stock solution (10 mM in water).

-

Lindane stock solution (10 mM in DMSO).

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pull a glass pipette to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a neuron with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply GABA (e.g., 10 µM) to the neuron using a perfusion system and record the inward chloride current.

-

After a stable baseline is established, co-apply GABA and varying concentrations of lindane.

-

Record the changes in the amplitude of the GABA-evoked current. A reduction in current amplitude in the presence of lindane indicates antagonism.

Beyond GABAA: Off-Target Effects on Other Ligand-Gated Ion Channels

While GABAA receptor antagonism is the primary driver of acute neurotoxicity, lindane's effects are not entirely specific. It also interacts with other members of the Cys-loop ligand-gated ion channel superfamily, albeit with varying potencies.

-

Glycine Receptors: Lindane has been shown to inhibit glycine receptors, which are another major class of inhibitory ion channels, particularly in the brainstem and spinal cord. This inhibition contributes to the overall hyperexcitable state.

-

GABAB Receptors: There is also evidence for lindane's interaction with G-protein coupled GABAB receptors, which can modulate neurotransmitter release and postsynaptic excitability through different signaling pathways.[4]

These "off-target" interactions highlight the complexity of lindane's neurotoxic profile and suggest that a multi-faceted approach is necessary to fully understand and counteract its effects.

The Slow Burn: Induction of Oxidative Stress and Neuronal Apoptosis

Beyond its immediate effects on synaptic transmission, chronic or sub-chronic exposure to lindane initiates a more insidious cascade of cellular damage through the induction of oxidative stress.[6] Lindane has been shown to increase the production of reactive oxygen species (ROS) in neuronal tissues.[6] This overwhelms the cell's endogenous antioxidant defenses, leading to damage of critical macromolecules, including lipids, proteins, and DNA.

The sustained oxidative stress can trigger programmed cell death, or apoptosis.[6] This is a critical mechanism in the long-term neurodegenerative consequences of lindane exposure.

Caption: Lindane-induced oxidative stress leading to apoptosis.

Experimental Protocols for Assessing Oxidative Stress and Apoptosis

A. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Brain tissue homogenate (e.g., from lindane-exposed and control animals).

-

Thiobarbituric acid (TBA) solution.

-

Trichloroacetic acid (TCA) solution.

-

Butylated hydroxytoluene (BHT).

-

Spectrophotometer.

Procedure:

-

Homogenize brain tissue in ice-cold buffer containing BHT to prevent auto-oxidation.

-

Precipitate proteins with TCA.

-

Centrifuge and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify MDA concentration using a standard curve.

B. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key antioxidant enzymes.

-

SOD Assay: Typically based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by the SOD present in the sample. The reduction of a detector molecule (e.g., a tetrazolium salt) is measured colorimetrically.

-

CAT Assay: Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. This can be monitored directly by the decrease in absorbance at 240 nm or through a coupled reaction that produces a colored product.

C. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

This method detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Fixed neuronal cell cultures or brain tissue sections.

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs).

-

Fluorescence microscope.

Procedure:

-

Fix and permeabilize the cells or tissue sections.

-

Incubate with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Wash and mount the samples.

-

Visualize apoptotic cells (with fluorescently labeled nuclei) using a fluorescence microscope.

Disruption of Neurotransmitter Homeostasis

Lindane's neurotoxic effects extend to the dysregulation of several key neurotransmitter systems, further contributing to the imbalance between excitation and inhibition in the CNS.

-

Dopaminergic System: Studies have shown that lindane can alter dopamine levels and its metabolites in various brain regions.[3][7] The exact mechanism is still under investigation but may involve effects on dopamine synthesis, release, or reuptake. This disruption of the dopaminergic system could contribute to the motor and behavioral abnormalities observed after lindane exposure.

-

Serotonergic System: Evidence also suggests that lindane can impact the serotonergic system, although this is less well-characterized than its effects on GABA and dopamine.

Experimental Protocol: HPLC-ECD for Neurotransmitter Analysis

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying monoamine neurotransmitters and their metabolites.

Materials:

-

Brain tissue samples (e.g., striatum for dopamine analysis).

-

HPLC system with an electrochemical detector.

-

Reverse-phase C18 column.

-

Mobile phase (specific composition depends on the analytes of interest).

-

Standards for dopamine, serotonin, and their metabolites.

Procedure:

-

Dissect and homogenize the brain region of interest in an appropriate buffer.

-

Centrifuge the homogenate and filter the supernatant.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Separate the neurotransmitters and their metabolites based on their retention times.

-

Detect the analytes using the electrochemical detector.

-

Quantify the concentrations by comparing the peak areas to those of the standards.

Perturbation of Intracellular Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. Lindane has been shown to disrupt Ca²⁺ homeostasis by increasing intracellular free calcium concentrations.[8] This effect may be secondary to its actions on GABAA receptors, leading to depolarization and activation of voltage-gated calcium channels, or through more direct effects on intracellular calcium stores.

The sustained elevation of intracellular Ca²⁺ is cytotoxic and can activate various downstream signaling pathways that contribute to neuronal damage and death, including the activation of proteases and the induction of mitochondrial dysfunction.

Experimental Protocol: Fura-2 AM Imaging of Intracellular Calcium

Fura-2 AM is a ratiometric fluorescent dye that allows for the quantitative measurement of intracellular calcium concentrations.

Materials:

-

Cultured neurons on coverslips.

-

Fura-2 AM stock solution (in DMSO).

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

Physiological salt solution.

Procedure:

-

Load cultured neurons with Fura-2 AM by incubating them in a solution containing the dye.

-

Wash the cells to remove extracellular dye.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

-

Establish a baseline calcium level and then apply lindane to observe any changes in the 340/380 ratio.

Summary and Future Directions

The neurotoxic mechanisms of gamma-HCH (lindane) are complex and multifaceted, extending far beyond its well-established role as a GABAA receptor antagonist. This guide has provided a comprehensive overview of these mechanisms, including the induction of oxidative stress, apoptosis, disruption of neurotransmitter systems, and perturbation of calcium homeostasis. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers investigating the neurotoxic effects of lindane and other environmental toxicants.

Future research should focus on further elucidating the intricate interplay between these different neurotoxic pathways. A deeper understanding of the long-term consequences of low-dose lindane exposure on neuronal function and the potential for transgenerational effects is also crucial. By employing the advanced techniques outlined in this guide, the scientific community can continue to unravel the complexities of lindane neurotoxicity and develop effective strategies to mitigate its impact on human health.

References

-

Vale, C., Damgaard, I., Suñol, C., Rodríguez-Farré, E., & Schousboe, A. (1998). Cytotoxic action of lindane in cerebellar granule neurons is mediated by interaction with inducible GABA(B) receptors. Journal of Neuroscience Research, 52(3), 286-294. [Link]

-

Suñol, C., Tusell, J. M., Gelpí, E., & Rodríguez-Farré, E. (1988). Convulsant effect of lindane and regional brain concentration of GABA and dopamine. Toxicology, 49(2-3), 247-252. [Link]

-

EXTOXNET. (1996). Lindane. Extension Toxicology Network. [Link]

-

Solomon, T., & Tadese, A. (2016). Lindane neurotoxicity in childhood. Journal of Neurosciences in Rural Practice, 7(3), 473–475. [Link]

-

Wang, D., Wang, J., Liu, Q., Wu, Y., & Wang, D. (2020). Long-term toxicity of lindane through oxidative stress and cell apoptosis in Caenorhabditis elegans. Chemosphere, 253, 126715. [Link]

-

Vale, C., Damgaard, I., Suñol, C., Rodríguez-Farré, E., & Schousboe, A. (1998). Cytotoxic action of lindane in cerebellar granule neurons is mediated by interaction with inducible GABA(B) receptors. Journal of Neuroscience Research, 52(3), 286-294. [Link]

-

Anand, M., Agrawal, A. K., & Seth, P. K. (1990). Role of GABA receptor complex in low dose lindane (HCH) induced neurotoxicity: neurobehavioural, neurochemical and electrophysiological studies. Toxicology Letters, 53(1-2), 125-132. [Link]

-

Rosa, E., He, L., & Mejia, E. (1996). Exposure to lindane and two other hexachlorocyclohexane isomers increases free intracellular calcium levels in neurohybridoma cells. Neurotoxicology, 17(1), 169-176. [Link]

-

Yoon, J. Y., Lee, S. H., & Kim, J. H. (2013). Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. British Journal of Pharmacology, 169(5), 1140–1152. [Link]

-

International Programme on Chemical Safety. (2001). Lindane. [Link]

-

Tusell, J. M., Suñol, C., Gelpí, E., & Rodríguez-Farré, E. (1987). Effects of Lindane on Central Nervous System: Behavioural Studies. In Toxicology of Pesticides: Experimental, Clinical and Regulatory Aspects (pp. 311-315). Springer, Berlin, Heidelberg. [Link]

-

Zulfiqar, S., Afzal, M. S., & Khan, M. I. (2022). Effects of sub-lethal concentrations of lindane on histo-morphometric and physio-biochemical parameters of Labeo rohita. PLoS ONE, 17(7), e0270545. [Link]

-

U.S. Environmental Protection Agency. (2003). Lindane (Gamma-Hexachlorocyclohexane). [Link]

-

Suñol, C., Tusell, J. M., Gelpí, E., & Rodríguez-Farré, E. (1989). GABAergic modulation of lindane (gamma-hexachlorocyclohexane)-induced seizures. Toxicology and Applied Pharmacology, 100(1), 1-8. [Link]

-

Corcelle, E., D'Errico, I., & Glaise, D. (2009). Lindane and cell death: at the crossroads between apoptosis, necrosis and autophagy. Autophagy, 5(2), 249-251. [Link]

-

Ortiz Martinez, A., & Martinez-Conde, E. (1995). The neurotoxic effects of lindane at acute and subchronic dosages. Ecotoxicology and Environmental Safety, 30(2), 101-105. [Link]

-

Chandran, R., Abraham, A., & Sathyanarayana, D. (2012). Prevention of hexachlorocyclohexane-induced neuronal oxidative stress by natural antioxidants. Journal of Dietary Supplements, 9(3), 199-211. [Link]

-

Shafer, T. J., & Atchison, W. D. (1991). Non-GABA(A)-mediated effects of lindane on neurite development and intracellular free calcium ion concentration in cultured rat hippocampal neurons. Toxicology and Applied Pharmacology, 110(2), 291-301. [Link]

-

Cattani, D., de Oliveira, P. A., & Zeni, G. (2014). Human effects of lindane in a one health perspective. A review. Journal of Toxicology and Environmental Health, Part B, 17(6), 329-346. [Link]

-

World Health Organization. (2004). Lindane in drinking-water. [Link]

Sources

- 1. agriscigroup.us [agriscigroup.us]

- 2. chm.pops.int [chm.pops.int]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of sub-lethal concentrations of lindane on histo-morphometric and physio-biochemical parameters of Labeo rohita - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized protocol for brain and head kidney catalase activity in zebrafish [protocols.io]

Technical Guide: Bioaccumulation and Biomagnification of Hexachlorocyclohexane (HCH) in Biological Systems

Executive Technical Brief

Hexachlorocyclohexane (HCH) represents a unique challenge in environmental toxicology and drug safety assessment. Unlike polychlorinated biphenyls (PCBs) where lipophilicity (Log

While

Physicochemical Basis of Persistence: The "Equatorial Paradox"

To understand why HCH accumulates, one must look beyond partition coefficients to molecular geometry. The technical grade HCH mixture contains five isomers (

Stereochemical Stability

The cyclohexane ring exists in a chair conformation.[2][3] Substituents (chlorine atoms) can be either axial (perpendicular to the ring plane) or equatorial (parallel to the ring plane).

-

Axial bonds are sterically crowded and energetically unfavorable.

-

Equatorial bonds are stable.

Comparative Isomer Properties[4]

| Isomer | Structure Characteristic | Log | Water Solubility (mg/L) | Environmental Half-Life (Years) | Bioaccumulation Potential |

| Mixed Axial/Equatorial (racemic) | 3.8 | 2.0 | 3–5 | Moderate | |

| All Equatorial (Most Stable) | 3.78 | 0.2 | 7–10+ | Critical (High) | |

| 3 Equatorial, 3 Axial | 3.7 | 7.3 | 1–2 | Low (Metabolized) | |

| 1 Axial, 5 Equatorial | 4.1 | 31.4 | <1 | Low |

Critical Insight: Note that

-HCH has a lower Logthan -HCH but significantly higher persistence. This defies the standard "lipophilicity = accumulation" model.

Visualization: Isomerization and Fate

Figure 1: Differential fate of HCH isomers.

Trophic Transfer and Biomagnification Mechanics[5][6][7]

The behavior of HCH in food chains reveals a dichotomy between water-respiring and air-breathing organisms.

The Respiratory Bottleneck

-

Fish (Water-Respiring): Fish can eliminate moderate

compounds (like HCH) efficiently through their gills into the water. Therefore, HCH biomagnification factors (BMF) in fish-to-fish transfers are often -

Mammals (Air-Breathing): Marine mammals (seals, whales) and humans lack the gill exchange mechanism. Elimination must occur via hepatic metabolism or renal excretion. Since

-HCH is resistant to hepatic metabolism (P450 enzymes), it accumulates.

Trophic Magnification Factors (TMF)

The TMF is calculated as the slope of the regression between Log Concentration and Trophic Level (TL).

-

Data Point: In Arctic food webs,

-HCH exhibits TMFs of 4.8 to 9.2 in lichen-caribou-wolf chains, significantly higher than in marine piscivorous chains due to the "air-breathing" trap described above [1].

Analytical Protocol: Quantification in Biological Tissue

Objective: Robust extraction and quantification of HCH isomers from lipid-rich tissues (liver, adipose, brain) using GC-MS/MS. Standard: Modified QuEChERS with Sulfuric Acid Cleanup (to remove lipids).

Reagents & Apparatus

-

Internal Standard (IS):

-labeled -

Extraction Solvent: Acetonitrile (ACN) / Hexane (1:1).

-

Cleanup: Concentrated

or Acidified Silica Gel. -

Instrument: GC-MS/MS (Triple Quadrupole) in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode.

Step-by-Step Workflow

-

Homogenization: Cryogenic grinding of 1g tissue with

(anhydrous) to remove moisture. -

Spiking: Add 50 ng of

- -

Extraction:

-

Add 10 mL ACN/Hexane.

-

Vortex (5 min) and Sonicate (10 min).

-

Centrifuge (3500 rpm, 5 min). Collect supernatant.

-

-

Lipid Gravimetry (Parallel Step): A separate aliquot must be used to determine Total Lipid Content (Bligh & Dyer method) for normalization.

-

Destructive Cleanup (Crucial for HCH):

-

Note: HCH is acid-stable (unlike many pesticides).

-

Add conc.

dropwise to the extract until the organic layer is clear. This digests lipids that would ruin the GC liner.

-

-

Analysis: Inject 1

L into GC-MS/MS.

Analytical Logic Diagram

Figure 2: Workflow for HCH extraction emphasizing the acid digestion step required for lipid-rich matrices.

Toxicological Implications for Drug Development[9]

For researchers in pharmaceutical development, background HCH contamination in test subjects (or human populations) presents a confounding variable due to Metabolic Interference .

CYP450 Induction

HCH isomers are potent inducers of hepatic Cytochrome P450 enzymes.

-

Mechanism: HCH binds to the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

-

Effect: Upregulation of CYP2B , CYP3A , and CYP1A families [2].[6]

Clinical Relevance (Drug-Drug Interactions)

If a patient (or test animal) has high bioaccumulated levels of

-

Result: Accelerated metabolism of co-administered drugs (substrates of CYP3A4), leading to reduced therapeutic efficacy or altered pharmacokinetic (PK) profiles.

-

Recommendation: In Phase I/II trials conducted in regions with historical HCH usage (e.g., parts of Asia/Africa), screen for background serum OCP levels to stratify PK data outliers.

References

-

Kelly, B. C., et al. (2007). "Food Web–Specific Biomagnification of Persistent Organic Pollutants." Science, 317(5835), 236-239. Link

- Parmar, D., et al. (2003). "Induction of cytochrome P450 1A, 2B, 2E1 and 3A in rat liver by organochlorine pesticides." Journal of Health Science, 49(3), 226-233.

-

Willett, K. L., et al. (1998). "Differential toxicity and environmental fates of hexachlorocyclohexane isomers." Environmental Science & Technology, 32(15), 2197-2207. Link

-

Stockholm Convention. (2009). "Listing of alpha and beta hexachlorocyclohexanes." United Nations Environment Programme. Link

Sources

Technical Guide: Preliminary Studies on HCH-Induced Oxidative Stress

Executive Summary

Hexachlorocyclohexane (HCH), particularly its

This technical guide provides a rigorous framework for conducting preliminary studies on HCH-induced oxidative stress. It moves beyond generic assay descriptions to focus on the mechanistic causality of reactive oxygen species (ROS) generation and the self-validating protocols required to quantify this damage reliably in biological systems.

Part 1: Mechanistic Foundations

To design effective experiments, one must understand why HCH induces oxidative stress. It is not merely a bystander effect but a direct consequence of HCH metabolism and physicochemical properties.

The Dual-Hit Mechanism

HCH toxicity operates through two primary oxidative pathways:

-

CYP450 Uncoupling: HCH is metabolized primarily by hepatic Cytochrome P450 enzymes (CYP2B, CYP2E1). This process is often "uncoupled," meaning electrons destined for the substrate are leaked to molecular oxygen, generating Superoxide Anions (

) . -

Mitochondrial Disruption: Due to its high lipophilicity, HCH accumulates in the inner mitochondrial membrane. This alters membrane fluidity, disrupting the Electron Transport Chain (ETC) at Complex I and III, leading to further electron leakage and ROS propagation.

Pathway Visualization

The following diagram illustrates the cascade from HCH exposure to cellular damage.

Figure 1: Molecular cascade of HCH-induced oxidative stress, highlighting the transition from metabolic activation to macromolecular damage.

Part 2: Experimental Design & Model Selection

Model Selection Rationale

| Model System | Applicability | Advantages | Limitations |

| In Vivo (Wistar Rat) | Systemic Toxicity | Captures full metabolic profile (CYP induction), organ crosstalk, and bioaccumulation. | Ethical constraints, higher variability, resource-intensive. |

| In Vitro (HepG2) | Hepatotoxicity | High throughput, specific CYP expression, easy mechanistic manipulation. | Lacks systemic clearance; static exposure does not mimic chronic accumulation. |

| In Vitro (PC12) | Neurotoxicity | Models neuronal oxidative damage (a key HCH target). | Lower metabolic capacity compared to hepatocytes. |

Recommendation: For preliminary studies, a Wistar rat model is superior for establishing baseline toxicity due to the critical role of hepatic metabolism in HCH bioactivation.

Dosing Strategy

-

Vehicle: Corn oil (due to HCH lipophilicity).

-

Dose Range: 5–20 mg/kg b.w. (oral gavage).[1]

-

Duration: Acute (24h) vs. Sub-chronic (7–30 days). Sub-chronic is recommended to observe antioxidant depletion.

Part 3: Core Methodologies (Protocols)

Scientific integrity relies on reproducible sample preparation. Oxidative markers are labile; improper handling leads to artifacts.

Sample Preparation Workflow (The "Cold Chain")

Critical Control Point: All steps must be performed at 4°C.

-

Perfusion: Perfuse liver/brain with ice-cold saline (0.9% NaCl) to remove RBCs (hemoglobin interferes with enzyme assays).

-

Homogenization:

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 0.25 M Sucrose (preserves mitochondria).

-

Ratio: 10% (w/v) homogenate.

-

-

Fractionation:

-

Spin 1: 800 x g for 10 min (Remove nuclei/debris).

-

Spin 2: 10,000 x g for 20 min.

-

Pellet: Mitochondrial fraction (Resuspend for ETC assays).

-

Supernatant: Post-Mitochondrial Supernatant (PMS) for Cytosolic Enzymes (SOD, CAT, GSH).

-

-

Assay Workflow Visualization

Figure 2: Step-by-step fractionation workflow ensuring the correct cellular compartment is used for each specific assay.

Validated Assay Protocols

A. Lipid Peroxidation (TBARS Assay)

Principle: Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with Thiobarbituric Acid (TBA) to form a pink chromogen.[2]

-

Reagents: 0.8% TBA, 8.1% SDS, 20% Acetic Acid (pH 3.5).

-

Protocol:

-

Mix 0.1 mL homogenate with SDS, Acetic Acid, and TBA.

-

Incubate at 95°C for 60 mins (Critical for adduct formation).

-

Cool on ice, centrifuge at 3,000 rpm for 10 min.

-

Measure absorbance of supernatant at 532 nm .

-

-

Calculation: Use extinction coefficient

.[2] Express as nmol MDA/mg protein.[2]

B. Superoxide Dismutase (SOD) Activity

Principle: Assessment of SOD's ability to inhibit the auto-oxidation of pyrogallol or epinephrine.

-

Protocol (Pyrogallol Method):

-

Add 50 µL PMS to Tris-HCl buffer (pH 8.2) + 1 mM EDTA.[2]

-

Add Pyrogallol (0.2 mM).

-

Monitor absorbance increase at 420 nm for 3 mins.

-

-

Self-Validation: Run a blank without tissue. Tissue sample should show decreased rate of absorbance change (inhibition) compared to blank.

C. Reduced Glutathione (GSH)

Principle: Ellman’s reaction. DTNB reacts with -SH groups to form yellow TNB.

-

Protocol:

-

Precipitate proteins with 10% TCA (Trichloroacetic acid). Centrifuge.

-

Mix supernatant with 0.4 M Tris buffer and DTNB (Ellman's reagent).

-

Read immediately at 412 nm .

-

Part 4: Data Interpretation & Expected Results

In a successful HCH-induced oxidative stress model, the biochemical profile should follow a specific "fingerprint."

Representative Data Table

The following data represents typical fold-changes observed in rat liver after 21-day exposure to Lindane (20 mg/kg).

| Biomarker | Physiological Role | Expected Trend | Approx.[3] Fold Change | Interpretation |

| MDA (TBARS) | Membrane Damage | Increase | 2.5x - 4.0x | Severe lipid peroxidation due to hydroxyl radical attack on PUFAs. |

| SOD Activity | Superoxide Scavenging | Decrease | 0.5x - 0.7x | Enzyme exhaustion or oxidative inactivation by H2O2. |

| Catalase (CAT) | H2O2 Decomposition | Decrease | 0.4x - 0.6x | Inability to clear H2O2, fueling the Fenton reaction. |

| GSH Content | Redox Buffer | Decrease | 0.3x - 0.5x | Consumed by GPx/GST; indicates collapsed redox homeostasis. |

| Protein Carbonyls | Protein Oxidation | Increase | 1.8x - 2.5x | Irreversible damage to structural proteins and enzymes. |

Translational Implications

For drug development professionals, HCH-induced oxidative stress serves as a robust model for testing hepatoprotective agents . A candidate drug must demonstrate:

-

Restoration of GSH: The most critical recovery metric.

-

Normalization of MDA: Proving membrane stabilization.

-

Histological Correlation: Biochemical improvements must align with reduced necrosis/inflammation in tissue slides.

References

-

Mediation of oxidative stress in HCH-induced neurotoxicity in rat. Source: PubMed / National Institutes of Health [Link]

-

Acute hexachlorocyclohexane-induced oxidative stress in rat cerebral hemisphere. Source: PubMed / National Institutes of Health [Link]

-

Lipid peroxidation measured as thiobarbituric acid-reactive substances in tissue slices. Source: PubMed / National Institutes of Health [Link]

-

Oxidative stress and histopathological changes in the heart following oral lindane administration. Source: PubMed / National Institutes of Health [Link]

-

Assessment of Oxidative Stress Biomarkers in Rat Blood. Source: Bio-protocol / ResearchGate [Link]

Sources

Technical Guide: Initial Assessment of HCH Contamination in Groundwater

Executive Summary: The Isomer Challenge

Hexachlorocyclohexane (HCH) contamination represents a unique hydrogeological challenge due to the disconnect between the target product (Lindane,

The core technical problem: While regulatory frameworks often focus on Lindane (

Hydrogeochemical Conceptual Model (HCM)

Before mobilizing to the field, a site-specific HCM must be established.[2] HCH behaves differently than other organochlorines (OCPs) like DDT due to its higher water solubility and lower

Isomer-Specific Fate and Transport[2]

- -HCH (Lindane): Moderate mobility; susceptible to anaerobic biodegradation (reductive dechlorination).[2]

- -HCH: The dominant isomer in technical mixtures (60–70%).[1][2][3] It is chiral; enantiomeric fractions (EF) can be used to distinguish biotic degradation from physical dilution.[2]

-

-HCH: The "recalcitrant driver."[2] Its high melting point (310°C) and structural symmetry make it resistant to microbial attack.[2] It often forms the distal edge of a groundwater plume because it persists long after

The DNAPL Question

While pure HCH is a solid, historical disposal often involved solvents (chlorobenzenes, benzene). Consequently, HCH waste can exist as a Dense Non-Aqueous Phase Liquid (DNAPL) in the source zone, acting as a continuous long-term source of dissolved-phase contamination.[2]

Figure 1: Conceptual Site Model (CSM) for HCH Migration

Caption: Conceptual model illustrating the chromatographic separation of HCH isomers in groundwater, where recalcitrant

Sampling Strategy & Design

Standard "bail-and-dump" sampling is scientifically invalid for HCH assessment due to the potential for colloidal facilitation. HCH isomers can sorb to colloidal organic carbon, leading to false positives in turbid samples.[2]

Protocol: Low-Flow (Low-Stress) Purging

Objective: Obtain a sample representative of the mobile load (dissolved + naturally mobile colloids) without artificially mobilizing soil particles.[2]

-

Equipment: Bladder pump or adjustable rate submersible pump (no peristaltic pumps for deep wells or VOC co-contaminants).

-

Placement: Mid-screen or at the zone of highest hydraulic conductivity.[2]

-

Flow Rate: 100–500 mL/min. The goal is Drawdown < 0.1 m .

-

Stabilization Criteria: Monitor water quality indicator parameters (WQIPs) using a flow-through cell.

-

Filtration:

-

Standard: Unfiltered samples are required for total risk assessment.[2]

-

Differentiation: If turbidity > 10 NTU despite low-flow, collect a duplicate field-filtered sample (0.45

m) to distinguish dissolved vs. particle-bound HCH.

-

Quality Assurance (Self-Validating System)

-

Equipment Blanks: Critical to rule out cross-contamination from tubing.[2]

-

Matrix Spikes (MS/MSD): Essential because groundwater matrices (high TOC) can suppress extraction efficiency.[2]

Analytical Methodologies

The quantification of HCH isomers requires high resolution to prevent co-elution with other chlorinated pesticides.

Primary Method: GC-ECD (EPA Method 8081B)

Gas Chromatography with Electron Capture Detection (GC-ECD) is the industry standard due to its high sensitivity to halogenated compounds.[2]

-

Column Strategy: Dual-column analysis is mandatory .[2]

Confirmatory Method: GC-MS (EPA Method 8270)

While less sensitive than ECD, Mass Spectrometry (GC-MS) provides mass spectral fingerprints.[2] Use this if:

-

Interference from PCBs or phthalates is suspected.[2]

-

Legal defensibility requires structural confirmation.[2]

Advanced Forensic: Chiral Analysis

For

-

EF = 0.5: Racemic (fresh source or no biodegradation).[2]

-

EF

0.5: Active biological degradation is occurring.[2]

Figure 2: Analytical Decision Workflow

Caption: Step-by-step analytical workflow ensuring data validity through dual-column confirmation or mass spectral verification.

Data Interpretation & Risk Screening[2][4]

Once data is generated, it must be screened against risk-based thresholds.[2] Do not rely solely on "Total HCH."